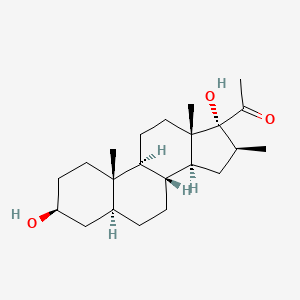
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one is a synthetic steroidal compound. It is characterized by its unique molecular structure, which includes hydroxyl groups at the 3 and 17 positions, a methyl group at the 16 position, and a pregnan-20-one backbone. This compound is often used as an intermediate in the synthesis of other steroidal compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one typically involves multi-step chemical reactions. One common method includes the selective oxidation of precursor steroids, followed by hydrogenation and functional group transformations. For instance, the preparation of related steroidal compounds often involves the use of selective oxidation reagents like Jones’ Reagent and hydrogenation processes using catalysts such as ruthenium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Jones’ Reagent to form ketones or other oxidized derivatives.
Substitution: The hydroxyl groups at the 3 and 17 positions can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Jones’ Reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) in the presence of cerium(III) chloride (Luche reduction conditions) is used for reduction reactions.
Substitution: Various alkylating agents and acid catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one has several scientific research applications:
Biology: This compound is used in the study of steroid hormone pathways and their biological effects.
Mecanismo De Acción
The mechanism of action of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can interact with steroid hormone receptors, influencing gene expression and cellular functions. The hydroxyl groups at the 3 and 17 positions play a crucial role in its binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
(16b)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione: This compound is a derivative of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one and is used in similar applications.
3b,14b,16b-Trihydroxy-5a-bufa-20,22-dienolide: Another steroidal compound with similar hydroxylation patterns.
Uniqueness
This compound is unique due to its specific hydroxylation and methylation pattern, which confer distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various steroidal derivatives highlights its versatility and importance in steroid chemistry .
Propiedades
Fórmula molecular |
C22H36O3 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1-[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-3,17-dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H36O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h13,15-19,24-25H,5-12H2,1-4H3/t13-,15-,16-,17+,18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
RGHGKGRVFXQGOV-RKCQDTMWSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O |
SMILES canónico |
CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


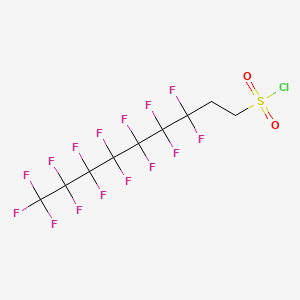
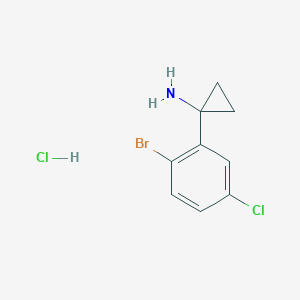
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
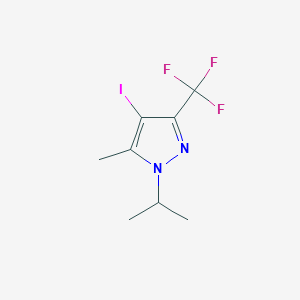
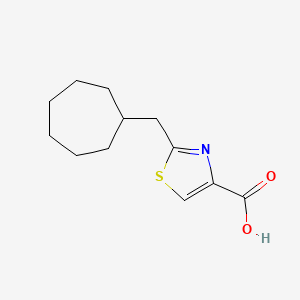
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)



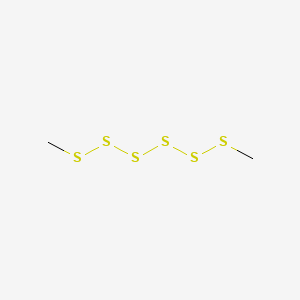
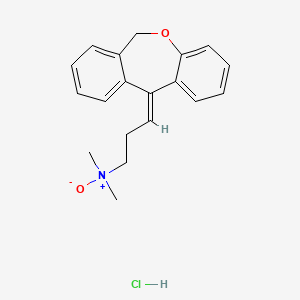
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)

